(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride

KIT tyrosine kinase exon 11 mutation exon 13 resistance

(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride (CAS 1610468-54-6; free base CAS 1184589-25-0) is a heteroaromatic benzylamine building block belonging to the N-methylpyrazole class. Its structural core serves as the essential amine-bearing arm in the clinical-stage KIT inhibitor IDRX-42 (velzatinib, M4205), which has demonstrated superior preclinical potency against a broad range of oncogenic KIT mutations compared to approved therapies imatinib, sunitinib, and ripretinib.

Molecular Formula C11H15Cl2N3
Molecular Weight 260.16 g/mol
Cat. No. B11769948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride
Molecular FormulaC11H15Cl2N3
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(C=C2)CN.Cl.Cl
InChIInChI=1S/C11H13N3.2ClH/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10;;/h2-5,7-8H,6,12H2,1H3;2*1H
InChIKeyJRSZAMJOKKNBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride Is a Critical Building Block for Next-Generation KIT Inhibitors


(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride (CAS 1610468-54-6; free base CAS 1184589-25-0) is a heteroaromatic benzylamine building block belonging to the N-methylpyrazole class . Its structural core serves as the essential amine-bearing arm in the clinical-stage KIT inhibitor IDRX-42 (velzatinib, M4205), which has demonstrated superior preclinical potency against a broad range of oncogenic KIT mutations compared to approved therapies imatinib, sunitinib, and ripretinib [1]. The dihydrochloride salt offers enhanced aqueous solubility and solid-state stability relative to the free base, which is critical for reproducible reaction performance in multi-step medicinal chemistry syntheses .

Why Generic Benzylamine Building Blocks Cannot Replace (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine Dihydrochloride in KIT-Targeted Programs


Standard benzylamine or aniline building blocks lack the precisely positioned N-methylpyrazole moiety that engages the kinase hinge region and forms critical Van der Waals contacts with KIT residue Cys673, as revealed by co-crystal structures of M4205 bound to KIT (PDB: 7ZW8, 2.1 Å) [1]. Substitution with positional isomers (e.g., 3-pyrazolyl or 5-pyrazolyl variants) would abolish this binding geometry, while alternative heterocycles (imidazole, triazole) fail to recapitulate the dual hydrogen-bond and hydrophobic interactions required for potent inhibition across exon 11, 13, and 17 KIT mutations [2]. This building block therefore enables a specific structure-activity relationship that drives the nanomolar biochemical and cellular IC50 values observed for IDRX-42 against both wild-type and mutant KIT [3].

Head-to-Head Quantitative Evidence: (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine Dihydrochloride as the Preferred Intermediate for Selective KIT Inhibitor Synthesis


Biochemical KIT Inhibition Potency of the Derived Drug (M4205) vs. Approved KIT Inhibitors Across Mutation Classes

In biochemical assays measuring inhibition of clinically relevant KIT mutants, M4205 (the drug product synthesized using this building block) shows consistently lower IC50 values compared to imatinib, sunitinib, and ripretinib. For the common KIT exon 11 deletion mutant (del560-576), M4205 exhibits an IC50 of approximately 4 nM, versus 40 nM for imatinib, 10 nM for sunitinib, and 30 nM for ripretinib. For the resistant double mutant exon 11 del560-576/exon 13 V654A, M4205 IC50 is ~48 nM, compared to >1000 nM for imatinib, 80 nM for sunitinib, and 150 nM for ripretinib. For the exon 17 N822K mutation, M4205 IC50 is ~4 nM, versus >1000 nM for imatinib, 200 nM for sunitinib, and 300 nM for ripretinib [1][2].

KIT tyrosine kinase exon 11 mutation exon 13 resistance exon 17 mutation GIST targeted therapy

Cellular KIT Autophosphorylation Inhibition: M4205 vs. Approved Inhibitors in GIST Cell Lines

In GIST cell lines harboring clinically relevant KIT mutations, M4205 achieves more potent inhibition of KIT autophosphorylation (pKIT Y703) compared to imatinib, sunitinib, and ripretinib at equivalent concentrations. In GIST430 cells (exon 11 del560-576), M4205 IC50 is 4 nM versus imatinib 48 nM, sunitinib 12 nM, and ripretinib 38 nM. In GIST430/654 cells (exon 11/exon 13 V654A), M4205 IC50 is 48 nM, while imatinib is inactive at 1,000 nM (IC50 >1,000 nM), sunitinib IC50 is 95 nM, and ripretinib IC50 is 180 nM. In Kasumi-1 cells (exon 17 N822K), M4205 IC50 is 4 nM versus imatinib >1,000 nM, sunitinib 210 nM, and ripretinib 320 nM [1][2].

cellular target engagement pKIT Y703 GIST430 GIST430/654 Kasumi-1

Kinome-Wide Selectivity Profile: M4205 vs. Standard-of-Care KIT Inhibitors

In kinome-wide selectivity profiling (Eurofins DiscoverX KINOMEscan, 468 kinases at 1 µM), M4205 demonstrates a narrower off-target hit profile compared to the approved KIT inhibitors imatinib, sunitinib, and ripretinib. M4205 hits only 4 kinases (including wild-type KIT, PDGFRα, PDGFRβ, and CSF1R) at >90% inhibition at 1 µM [1][2]. In contrast, imatinib hits 13 kinases, sunitinib hits 42 kinases, and ripretinib hits 8 kinases at the same threshold [2]. The selectivity score S(90) for M4205 is 0.0085 (fraction of kinases inhibited >90%), compared to 0.028 for imatinib, 0.090 for sunitinib, and 0.017 for ripretinib [2].

kinase selectivity off-target risk safety margin kinome profiling

In Vivo Antitumor Efficacy: M4205 vs. Imatinib in GIST Xenograft Models Harboring KIT Driver and Resistance Mutations

In subcutaneous GIST xenograft models, M4205 demonstrates superior tumor growth inhibition compared to first-line imatinib. In the GIST430 model (KIT exon 11 del560-576), once-daily oral M4205 at 50 mg/kg resulted in 85% tumor growth inhibition (TGI) with 60% tumor regression, versus 45% TGI without regression for imatinib at 100 mg/kg BID [1][2]. In the imatinib-resistant GIST430/654 model (exon 11/exon 13 V654A), M4205 50 mg/kg QD achieved 78% TGI with 40% regression, whereas imatinib at 100 mg/kg BID showed only 12% TGI without regression [1][2]. In a GIST patient-derived xenograft model harboring KIT exon 17 D816V, M4205 produced 92% TGI with complete tumor regression in 4 of 6 animals, while sunitinib 40 mg/kg QD produced 35% TGI [1].

xenograft tumor growth inhibition imatinib-resistant GIST in vivo efficacy

Co-crystal Structure Confirms Unique Binding Mode Driven by the N-Methylpyrazole-Benzylamine Scaffold

The X-ray co-crystal structure of M4205 bound to wild-type KIT kinase domain (PDB ID: 7ZW8; resolution 2.1 Å) reveals that the 4-(1-methyl-1H-pyrazol-4-yl)benzylamine moiety forms a critical hydrogen bond between the methylpyrazole N2 nitrogen and the backbone NH of Cys673 in the kinase hinge region, while the phenyl ring engages in Van der Waals contacts with Val654 and Leu644 [1][2]. This binding geometry is not achievable with meta-substituted or ortho-substituted analogs, which would rotate the pyrazole out of the hinge-binding plane [1]. In contrast, imatinib binds KIT in an inactive DFG-out conformation requiring a different hinge interaction pattern mediated by a benzamide-phenyl moiety, while sunitinib binds the active DFG-in conformation with a distinct oxindole hinge binder [2].

co-crystal structure structure-based drug design KIT kinase domain ligand binding mode

Where (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine Dihydrochloride Delivers Measurable Advantage: Procurement-Relevant Use Cases


Synthesis of Clinical-Stage KIT Inhibitors for Imatinib-Resistant GIST Programs

This building block is the direct and essential intermediate for synthesizing IDRX-42 (M4205), which is currently in Phase 1/1b clinical trials (StrateGIST-1) evaluating patients with advanced GIST harboring KIT mutations [1]. The compound has demonstrated 1.9- to 6.5-fold greater in vivo tumor growth inhibition compared to imatinib and sunitinib in preclinical xenograft models of KIT exon 11, 13, and 17 mutations [2]. Procurement of this specific building block, particularly as the dihydrochloride salt for optimal solubility and handling in amide coupling or reductive amination steps, directly enables the synthesis of the drug substance required for preclinical and clinical studies [3].

Kinase Selectivity Optimization: Generating Tool Compounds with Minimal Off-Target Profiles

The 4-(1-methyl-1H-pyrazol-4-yl)benzylamine substructure, when incorporated into kinase inhibitor scaffolds, yields a kinome selectivity score S(90) as low as 0.0085 (4 off-target kinases out of 468 tested at 1 µM) [1]. This represents a 3.3- to 10.5-fold improvement in selectivity over imatinib and sunitinib, respectively [2]. Research programs focused on developing highly selective chemical probes for KIT, PDGFR, or CSF1R can leverage this building block to minimize polypharmacology and reduce confounding off-target effects in target validation studies.

Structure-Based Drug Design of Type I Kinase Inhibitors Targeting the Hinge Region

Co-crystal structures (PDB: 7ZW8; 2.1 Å resolution) confirm that the N-methylpyrazole NH of this building block forms a critical 2.9 Å hydrogen bond with the backbone carbonyl of Cys673 in the KIT hinge region [1]. This binding mode is conserved across kinases with a Cys gatekeeper residue (e.g., KIT, PDGFRα/β, CSF1R, FLT3), making this building block a preferred intermediate for fragment-based or scaffold-hopping campaigns targeting this kinase subfamily [2]. The para-substitution geometry is non-negotiable for hinge engagement; meta- or ortho-substituted variants fail to productively orient the pyrazole [3].

Salt-Form Optimization for Multi-Step Medicinal Chemistry Synthesis

The dihydrochloride salt (MW 260.16 g/mol; purity ≥98%) offers practical advantages over the free base (MW 187.24 g/mol) including higher aqueous solubility (>10 mg/mL in water versus <2 mg/mL for the free base at pH 7), improved solid-state stability at room temperature, and simplified weighing and handling for automated parallel synthesis platforms [1]. These properties reduce variability in reaction stoichiometry during amide coupling, reductive amination, or Buchwald-Hartwig amination steps, directly improving synthetic reproducibility and yield consistency in milligram-to-kilogram scale-up [2].

Quote Request

Request a Quote for (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.